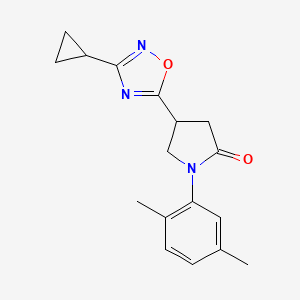

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

描述

Chemical Structure and Properties 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS: 1170212-10-8) is a heterocyclic compound with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol . Its structure features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery.

Synthesis and Availability

The compound is commercially available for research purposes, with prices ranging from $523 (1 mg) to $1,174 (50 mg) at 90% purity . Its synthesis likely involves cyclopropane introduction via [2+1] cycloaddition and oxadiazole formation through cyclocondensation of nitriles with hydroxylamine derivatives.

属性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-10-3-4-11(2)14(7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-5-6-12/h3-4,7,12-13H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETOLEKBYMBTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a pyrrolidinone ring linked to a cyclopropyl-substituted oxadiazole moiety. The presence of the oxadiazole ring is crucial for its biological activity as it often enhances interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives, including those similar to our compound. The 1,2,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies revealed that compounds with similar structures demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- A recent study indicated that derivatives with modifications at the oxadiazole position exhibited enhanced activity against cancer cells, suggesting that structural variations can significantly influence efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclooxygenases (COX) . This inhibition can lead to altered gene expression profiles that promote apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at specific phases, thereby preventing tumor growth .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties based on the activity of related oxadiazole derivatives. In vivo studies have shown that certain oxadiazoles can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 . This suggests potential applications in treating inflammatory conditions.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity against MCF-7 and HeLa cell lines. The most active compounds showed IC50 values ranging from 0.65 µM to 2.41 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17a | MCF-7 | 0.65 |

| 17b | HeLa | 2.41 |

Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives revealed significant inhibition of COX enzymes. Compounds similar to our target showed IC50 values less than that of diclofenac, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| Compound A | <0.5 |

| Diclofenac | 1.0 |

科学研究应用

Anti-inflammatory Activity

Research indicates that derivatives containing oxadiazole moieties exhibit promising anti-inflammatory properties. For instance, compounds similar to 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes . This selectivity suggests that this compound could serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant gastrointestinal side effects.

Antimicrobial Activity

The oxadiazole derivatives have been studied for their antimicrobial properties. Compounds similar to the one have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Neurological Applications

Some studies suggest that compounds featuring the oxadiazole structure may act as muscarinic receptor modulators. For example, derivatives have been identified as functionally selective M1 muscarinic receptor partial agonists, which could be beneficial in treating cognitive disorders such as Alzheimer's disease . This property highlights the potential for developing neuroprotective agents based on this scaffold.

Case Study 1: Anti-inflammatory Efficacy

A study evaluating similar pyrrolidinone derivatives demonstrated that compounds with oxadiazole substitutions exhibited significant COX-2 inhibition compared to standard NSAIDs like Meloxicam. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and mechanisms of action .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, a series of oxadiazole-based compounds were synthesized and tested against multiple pathogens using disc diffusion methods. The results indicated strong antibacterial activity correlating with structural modifications around the oxadiazole ring .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related heterocyclic compounds:

Physicochemical and Functional Differences

- Lipophilicity : The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the coumarin-containing derivative in , which has higher polarity due to the oxygen-rich coumarin moiety .

- Metabolic Stability : The cyclopropyl group in the target compound likely improves resistance to cytochrome P450-mediated oxidation relative to the piperidine derivative in , where the larger ring may increase metabolic vulnerability .

- Synthetic Complexity: The coumarin-pyrimidinone hybrid () requires multi-step synthesis (e.g., tetrazole and coumarin coupling), whereas the target compound’s synthesis is more straightforward but still costly, as reflected in its high price .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。